7',8'-dimethoxy-2,2'-dioxo-2H,2'H-3,4'-bichromen-7-yl acetate
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Overview
Description
7’,8’-dimethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl acetate is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 7’,8’-dimethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl acetate involves multiple steps. One common synthetic route includes the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, such as using green solvents and catalysts .
Chemical Reactions Analysis
7’,8’-dimethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .
Scientific Research Applications
7’,8’-dimethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Research has shown its potential as an anti-inflammatory and anti-viral agent.
Industry: It is used in the production of certain perfumes and fabric conditioners.
Mechanism of Action
The mechanism of action of 7’,8’-dimethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl acetate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
7’,8’-dimethoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7-yl acetate can be compared with other similar compounds, such as:
- 8-Methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl 3,4-dimethoxybenzoate
- 2,2’-Dioxo-2H,2’H-3,4’-bichromen-7’-yl 4-morpholinecarboxylate
These compounds share similar structural features but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C22H16O8 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
[3-(7,8-dimethoxy-2-oxochromen-4-yl)-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C22H16O8/c1-11(23)28-13-5-4-12-8-16(22(25)29-18(12)9-13)15-10-19(24)30-20-14(15)6-7-17(26-2)21(20)27-3/h4-10H,1-3H3 |
InChI Key |
MKCICLNNGIKNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4OC)OC |
Origin of Product |
United States |
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